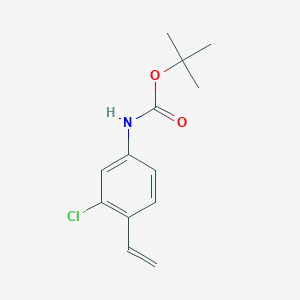
1-Phenoxy-4-(2-propyn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxy-4-(prop-2-yn-1-yl)benzene is an organic compound characterized by a phenoxy group attached to a benzene ring, which is further substituted with a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenoxy-4-(prop-2-yn-1-yl)benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. This method yields the desired compound in good yields (53-85%) depending on the substituents on the phenol derivative .
Industrial Production Methods: While specific industrial production methods for 1-phenoxy-4-(prop-2-yn-1-yl)benzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles.
Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and iron (Fe) as a catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products:
Substitution Products: Depending on the electrophile, various substituted benzene derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones can be obtained from the oxidation of the prop-2-yn-1-yl group.
Reduction Products: Alkanes or alkenes can be formed from the reduction of the prop-2-yn-1-yl group.
Aplicaciones Científicas De Investigación
1-Phenoxy-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antiurease activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-phenoxy-4-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as urease, by binding to the active site and preventing the enzyme’s function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparación Con Compuestos Similares
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a methoxy group instead of a phenoxy group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional benzoyl group, making it more complex.
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Features a tert-butyl group, which affects its reactivity and applications.
Uniqueness: 1-Phenoxy-4-(prop-2-yn-1-yl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
70090-70-9 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-phenoxy-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-2-6-13-9-11-15(12-10-13)16-14-7-4-3-5-8-14/h1,3-5,7-12H,6H2 |
Clave InChI |
QKFHORAILCYMBG-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


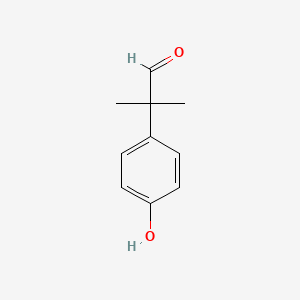

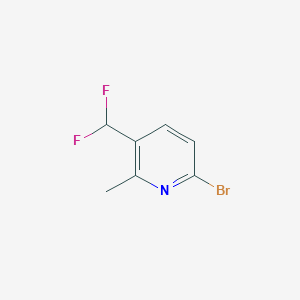
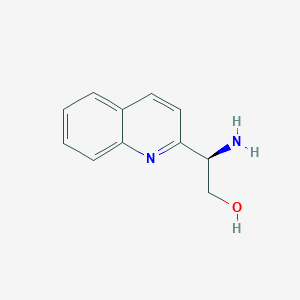
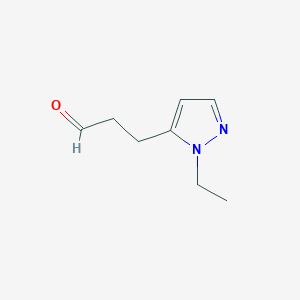
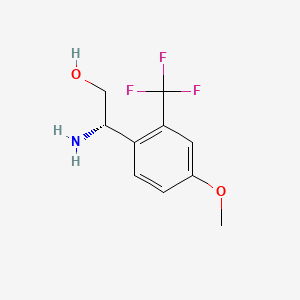
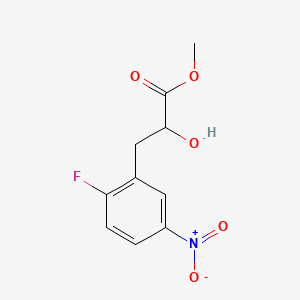
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

